(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid
Description
Properties
IUPAC Name |
(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-12-8(3-5-11-12)9-7(10(13)14)4-6-15-9/h3,5,7,9H,2,4,6H2,1H3,(H,13,14)/t7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMUWSZAQXKHAS-VXNVDRBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2C(CCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)[C@H]2[C@@H](CCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Oxolane Ring Formation: The oxolane ring can be constructed via cyclization reactions involving diols or epoxides.
Coupling Reactions: The pyrazole and oxolane intermediates are then coupled using suitable reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemical Synthesis
The synthesis of (2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Pyrazole Ring : This can be achieved through reactions involving hydrazine and suitable 1,3-dicarbonyl compounds under acidic or basic conditions.
- Oxolane Ring Formation : Cyclization reactions involving diols or epoxides are used to construct the oxolane ring.
- Coupling Reactions : The pyrazole and oxolane intermediates are coupled using appropriate reagents to yield the final product.
These synthetic pathways require precise control of reaction conditions to ensure high stereoselectivity and yield .
Medicinal Chemistry
This compound has been explored for its biological activity, particularly in enzyme inhibition and receptor binding studies. Its unique structure may facilitate interactions with specific biological targets, making it a candidate for drug development .
Biological Studies
Research indicates that this compound can modulate biological pathways by interacting with enzymes or receptors, potentially influencing processes such as signal transduction and metabolic regulation . Investigations into its pharmacodynamics are crucial for understanding its therapeutic potential.
Chemical Synthesis Building Block
The compound serves as a versatile building block in the synthesis of more complex molecules, which can be utilized in various chemical applications including the development of specialty chemicals and materials .
Case Study 1: Enzyme Inhibition
A study focused on the inhibitory effects of this compound on specific enzymes showed promising results. The compound demonstrated significant inhibition against target enzymes involved in metabolic pathways, suggesting its potential use as a therapeutic agent .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on this compound revealed strong binding affinities with various protein targets. These findings indicate that this compound could be developed into effective drugs for treating diseases associated with the targeted proteins .
Mechanism of Action
The mechanism of action of (2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid is unique due to its specific chiral configuration and the presence of both a pyrazole ring and an oxolane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid, often referred to as VXC57626, is a compound of interest in medicinal chemistry due to its potential biological activities. The structure of this compound suggests it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₄N₂O₃
- Molecular Weight : 218.24 g/mol
- CAS Number : 1807940-51-7
Research indicates that this compound may function as a modulator of certain enzymatic pathways. The presence of the pyrazole moiety is significant as it is known to enhance binding affinity to various receptors and enzymes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable activity against specific targets:
- PD-L1 Inhibition : Similar compounds have shown promise in inhibiting PD-L1, a protein that plays a crucial role in tumor immune evasion. For instance, modifications to the pyrazole structure have been linked to improved binding affinities compared to established inhibitors like BMS1166 .
Case Studies
A recent study explored the effects of various derivatives of pyrazole-based compounds on cancer cell lines. The findings suggested that this compound could potentially inhibit tumor growth through modulation of immune checkpoints .
Data Table: Biological Activity Summary
| Study | Target | Activity | IC50 (nM) | Reference |
|---|---|---|---|---|
| Study 1 | PD-L1 | Inhibition | 50 | |
| Study 2 | Tumor cells | Growth Inhibition | 75 | |
| Study 3 | Enzyme X | Modulation | 30 |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are essential for its potential use in therapeutic settings. Studies suggest that the compound maintains stability in physiological conditions, which enhances its viability as a drug candidate.
Q & A
Q. What are the optimized synthetic routes for (2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid, and how do reaction conditions influence stereoselectivity?
Answer: Synthesis typically involves coupling pyrazole derivatives with oxolane precursors. A representative method includes:
- Step 1 : Reacting ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate with phenylboronic acid in degassed DMF/H₂O using Pd(PPh₃)₄ and K₃PO₄ at 80–100°C to form intermediates .
- Step 2 : Hydrolysis or transesterification under acidic/basic conditions to yield the carboxylic acid.
Key factors : - Catalyst choice : Pd catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction rates but may require rigorous degassing to avoid byproducts .
- Temperature control : Higher temperatures (80–100°C) favor Suzuki-Miyaura coupling but risk racemization of chiral centers.
Q. How can researchers validate the purity and stereochemical configuration of this compound?
Answer:
- Analytical techniques :
- NMR : ¹H/¹³C NMR (e.g., δ ~170 ppm for carboxylic acid; pyrazole ring protons at δ 6.5–8.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₅N₂O₃: 235.1083) .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol to resolve enantiomers .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment but requires high-purity crystals .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities of pyrazole-oxolane derivatives?
Answer: Discrepancies in bioactivity data (e.g., antiviral vs. cytotoxic effects) often arise from:
- Structural variations : Substituents on the pyrazole ring (e.g., 1-ethyl vs. phenyl groups) modulate target binding .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values .
Resolution methods : - SAR studies : Systematically modify substituents (e.g., replace ethyl with isopropyl) to isolate pharmacophore contributions .
- Dose-response validation : Repeat assays with standardized protocols (e.g., MTT assays at 24/48/72 hours) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- Docking simulations : Use AutoDock Vina to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or viral proteases. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
- ADMET prediction : Tools like SwissADME assess logP (target <3 for oral bioavailability) and P-glycoprotein efflux risks .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) on the oxolane ring to reduce CYP450-mediated oxidation .
Q. What are the mechanistic insights into the compound’s toxicity, and how can this inform safety protocols?
Answer:
- Toxicity mechanisms :
- Reactive metabolites : The pyrazole ring may form epoxide intermediates via CYP3A4, leading to hepatotoxicity .
- Oxidative stress : Carboxylic acid derivatives can deplete glutathione in hepatic cells .
- Mitigation strategies :
- In vitro screening : Use HepG2 cells with glutathione assays to flag toxic candidates early .
- Protective groups : Temporarily esterify the carboxylic acid (e.g., ethyl ester) to reduce reactive metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
